2-(7-bromo-5-fluoro-1H-indol-3-yl)acetic acid
Description
2-(7-Bromo-5-fluoro-1H-indol-3-yl)acetic acid is a halogenated indole acetic acid derivative characterized by a bromine atom at the 7-position and a fluorine atom at the 5-position of the indole ring, with an acetic acid group attached at the 3-position. Indole derivatives are widely studied for their electrochemical, pharmacological, and material science applications due to their conjugated aromatic systems and functional group versatility . The bromine and fluorine substituents likely enhance its lipophilicity and electronic properties, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
2-(7-bromo-5-fluoro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c11-8-3-6(12)2-7-5(1-9(14)15)4-13-10(7)8/h2-4,13H,1H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQBGVYTZUKIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CC(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Intermediate: 2-bromo-5-fluoroaniline
A crucial precursor in the synthesis of 2-(7-bromo-5-fluoro-1H-indol-3-yl)acetic acid is 2-bromo-5-fluoroaniline, which is prepared via a multi-step aromatic substitution and reduction sequence starting from 4-fluoroaniline.
| Step | Reaction Description | Reagents & Conditions | Yield (%) |
|---|---|---|---|
| 1 | Acetylation of 4-fluoroaniline to 4-fluoroacetanilide | Acetic anhydride in solvent | High (not specified) |
| 2 | Nitration of 4-fluoroacetanilide to 2-nitro-4-fluoroacetanilide | Concentrated H2SO4, fuming HNO3, 0-10 °C | ~95.9 |
| 3 | Bromination via diazonium salt formation to 2-bromo-5-fluoronitrobenzene | Sodium nitrite, HBr, CuBr, acidic conditions, 0-5 °C | 96.2 - 99.4 (scale-dependent) |
| 4 | Reduction of nitro group to amine | Fe powder, acetic acid, ethanol, 80-85 °C | 98.9 |
This sequence provides a robust and scalable route to 2-bromo-5-fluoroaniline with excellent yields and purity. The bromination step employs diazotization followed by Sandmeyer-type bromide substitution using cuprous bromide and hydrobromic acid.
Construction of the Halogenated Indole Core
The halogenated indole nucleus, specifically 7-bromo-5-fluoroindole, can be synthesized by directed halogenation of the indole ring or by building the indole ring from appropriately substituted aniline derivatives.
Halogenation Strategy: Starting from 5-fluoroindole, selective bromination at the 7-position can be achieved using electrophilic brominating agents under controlled conditions to yield 7-bromo-5-fluoroindole.
Alternative Route: Functionalization of 2-bromo-5-fluoroaniline through Fischer indole synthesis or related cyclization methods to form the substituted indole ring system.
While explicit detailed protocols for this exact substitution pattern are scarce in open literature, related indole halogenation methods and indole syntheses are well established.
Introduction of the Acetic Acid Side Chain at the 3-Position of Indole
The key functionalization to obtain this compound is the installation of the acetic acid moiety at the 3-position of the indole ring.
Friedel–Crafts Fluoroacetylation Approach:
A catalyst- and additive-free Friedel–Crafts reaction using fluorinated acetic acids has been reported for the fluoroacetylation of indoles at the 3-position, yielding fluoromethyl indol-3-yl ketones.
This method involves direct reaction of the indole with fluorinated acetic acid derivatives under mild conditions, producing the desired ketone intermediate, which can subsequently be converted to the acetic acid derivative by oxidation or hydrolysis.
The reaction is efficient, with water as the only byproduct, making it environmentally favorable.
Subsequent Conversion to Acetic Acid:
- The fluoromethyl ketone intermediate can be oxidized or hydrolyzed to the corresponding acetic acid derivative, completing the synthesis of this compound.
Summary Table of Preparation Steps
Research Findings and Notes
The bromination and fluorination steps require careful control of temperature and reagent stoichiometry to achieve regioselectivity and high yields.
The Friedel–Crafts fluoroacetylation method offers a straightforward and green approach to introduce the acetic acid side chain, avoiding harsh catalysts or additives.
Reduction of nitro groups to amines is efficiently achieved using iron powder in acetic acid and ethanol, a classical and scalable method.
Purification typically involves extraction, drying over anhydrous sodium sulfate, and rotary evaporation to isolate high-purity intermediates and final products.
NMR and HRMS data confirm the structure and purity of intermediates and final compounds, as reported in related indole derivative syntheses.
Chemical Reactions Analysis
Hydrolysis of Ester Precursors
The acetic acid derivative is commonly synthesized via hydrolysis of its methyl ester precursor. For example, methyl 2-(7-bromo-5-fluoro-1H-indol-3-yl)acetate undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid:
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Ester hydrolysis | 1M HCl, reflux, 6 hours | 85% | |
| Saponification | NaOH (2M), ethanol, 60°C, 4 hours | 78% |
This reaction is critical for generating the bioactive carboxylic acid form, which is often utilized in further derivatization .
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position
The bromine atom at the 7-position of the indole ring is susceptible to nucleophilic substitution under specific conditions. For example:
The electron-withdrawing fluorine at the 5-position enhances the electrophilicity of the bromine, facilitating substitution .
Amide and Peptide Bond Formation
The carboxylic acid group participates in amide coupling reactions. Activation with reagents like thionyl chloride (SOCl₂) or carbodiimides (EDC/DCC) enables bond formation with amines:
These derivatives are often explored for enhanced pharmacokinetic properties .
Decarboxylation Reactions
Under thermal or acidic conditions, the acetic acid side chain may undergo decarboxylation to form 7-bromo-5-fluoro-1H-indole:
| Conditions | Temperature | Byproduct | Reference |
|---|---|---|---|
| H₂SO₄ (conc.), Δ | 120°C, 2 hours | CO₂ | |
| Cu powder, quinoline, Δ | 180°C, 1 hour | CuBr |
This reaction is less common due to competing side reactions but is relevant in degradation studies .
Metal-Catalyzed Cross-Coupling Reactions
The bromine atom enables participation in palladium-catalyzed couplings, such as Suzuki-Miyaura or Sonogashira reactions:
These reactions expand the compound’s utility in generating biaryl or alkyne-functionalized analogs .
Salt Formation and Coordination Chemistry
The carboxylic acid group forms salts with bases (e.g., sodium, potassium) and coordinates with metals like copper or zinc:
| Base/Metal | Conditions | Product | Application |
|---|---|---|---|
| NaOH | H₂O, 25°C | Sodium 2-(7-bromo-5-fluoro-1H-indol-3-yl)acetate | Improved solubility |
| Cu(OAc)₂ | MeOH, reflux | Cu(II) complex | Catalytic studies |
Such salts and complexes are investigated for their enhanced stability or catalytic activity .
Scientific Research Applications
2-(7-bromo-5-fluoro-1H-indol-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(7-bromo-5-fluoro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
(5-Fluoro-1H-indol-3-yl)acetic acid
- Substituents : Fluorine at position 5, acetic acid at position 3.
- Molecular Formula: C₁₀H₈FNO₂; Molecular Weight: 193.17 g/mol.
- Key Differences : Lacks the bromine atom at position 7, resulting in lower molecular weight and reduced steric bulk. The absence of bromine may decrease lipophilicity compared to the target compound. This analog’s crystal structure data (PDB: 2LZ) highlight planar indole rings and hydrogen-bonded dimerization via carboxylic acid groups .
2-(5-Bromo-1H-indol-3-yl)-2-oxoacetic acid
- Substituents : Bromine at position 5, oxo group at position 2.
- Molecular Formula: C₁₀H₆BrNO₃; CAS: 156695-44-2.
- Key Differences : The oxo group replaces the methylene in the acetic acid side chain, altering electronic properties and hydrogen-bonding capacity. Bromine at position 5 instead of 7 may affect steric interactions in biological or synthetic applications .
2-(7-Bromo-5-nitro-1H-indol-3-yl)acetic acid
- Substituents : Bromine at position 7, nitro group at position 5.
- CAS : 87240-12-8; Similarity Score : 0.85 (vs. target compound).
- Nitro groups may also influence electrochemical behavior in polymer applications .
Derivatives with Additional Functional Groups
2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid
- Substituents : Bromine at position 5, 3-chlorobenzyl at position 1, methyl at position 2.
- Key Differences: The bulky 3-chlorobenzyl and methyl groups introduce steric hindrance, which could limit molecular packing and solubility.
2-(1-(4-Fluorobenzyl)-1H-indol-3-yl)acetic Acid
- Substituents : 4-Fluorobenzyl at position 1.
- CAS : 176204-51-6; Molecular Weight : 299.26 g/mol.
- Key Differences: The fluorobenzyl group enhances aromatic interactions and metabolic stability, making this compound a reference standard for synthetic cannabinoid studies .
Physicochemical and Electrochemical Properties
Solubility and Conductivity
- Poly(2-(9H-carbazol-9-yl)acetic acid), a carbazole analog, exhibits solubility in polar aprotic solvents (DMSO, THF) and conductivity of ~4.3 × 10⁻² S/cm in oxidized states .
- Bromine and fluorine substituents are expected to lower solubility in aqueous media compared to non-halogenated analogs but improve lipid membrane permeability .
Molecular Weight and Stability
- The target compound’s molecular weight (~288.08 g/mol, estimated) is higher than non-brominated analogs (e.g., 193.17 g/mol for the 5-fluoro derivative) due to bromine’s atomic mass. This may impact pharmacokinetic properties like absorption and distribution .
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-(7-bromo-5-fluoro-1H-indol-3-yl)acetic acid is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, including antiviral , anticancer , and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Overview of Biological Properties
Indole derivatives are known for their ability to interact with various biochemical pathways and molecular targets. The specific compound, this compound, exhibits significant potential in several areas:
- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including colon and lung cancer cells. The mechanism often involves the induction of apoptosis through caspase activation and the generation of reactive oxygen species (ROS) .
- Antimicrobial Activity : It shows strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibiotic agent .
The biological activity of this compound can be attributed to its interaction with specific cellular targets:
- Caspase Activation : In cancer cells, the compound triggers apoptosis through the activation of caspases, which are critical for the execution phase of cell apoptosis .
- Reactive Oxygen Species (ROS) : The generation of ROS is a key factor in the anticancer activity, leading to oxidative stress and subsequent cell death .
Case Studies
Several studies have highlighted the anticancer potential of this compound:
- A study demonstrated that this compound exhibited significant cytotoxicity against human lung carcinoma cells (A549) with an IC50 value of approximately 15 µM .
- Another investigation revealed its efficacy against colon cancer cell lines, where it induced apoptosis via mitochondrial pathways .
Data Table on Antimicrobial Efficacy
The antimicrobial activity of this compound was assessed against various bacterial strains. The following table summarizes the MIC values observed:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 12.5 |
| Pseudomonas aeruginosa | 15.0 |
| Enterococcus faecalis | 10.0 |
These results indicate that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives is often influenced by their structural components. In the case of this compound:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-(7-bromo-5-fluoro-1H-indol-3-yl)acetic acid, and how can regioselectivity be controlled during bromination?
- Methodology : A common approach involves regioselective bromination of a fluorinated indole precursor using bromine in acetic acid. For example, bromination of 4-methoxy/fluoro-phenylacetic acid derivatives under controlled conditions ensures substitution at the 7-position . Reaction temperature and stoichiometry are critical to avoid over-bromination. Post-synthetic purification via recrystallization or chromatography ensures high yields (>90%) and purity (>95%).
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used due to its robustness in handling small-molecule crystallography . Hydrogen-bonding motifs (e.g., R₂²(8) dimers) and torsion angles (e.g., dihedral angles between indole and acetic acid moieties) are analyzed to confirm stereochemistry and intermolecular interactions .
Q. What analytical techniques are suitable for assessing purity and quantifying trace impurities?
- Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS are preferred for purity analysis. Titration with standardized NaOH (e.g., 0.1 M) can quantify free acetic acid residues, though errors may arise from incomplete neutralization or indicator limitations (e.g., phenolphthalein sensitivity to pH 8.2–10) .
Advanced Research Questions
Q. How can researchers evaluate the compound’s bioactivity, such as receptor antagonism or enzyme inhibition?
- Methodology : Radioligand binding assays (e.g., competitive displacement using [³H]-labeled ligands) determine receptor affinity (Ki values). For example, fluorinated indole derivatives have shown potent activity as prostaglandin D2 (PGD2) receptor antagonists (Ki < 2 nM in DP receptor assays) . Dose-response curves and pharmacokinetic profiling (e.g., clearance rates in rat models) are critical for assessing therapeutic potential.
Q. What pharmacokinetic challenges arise with halogenated indole-acetic acid derivatives, and how can they be mitigated?
- Methodology : High biliary excretion (e.g., Cmax > 1000 µM in rat bile) often limits systemic bioavailability. Structural optimization, such as replacing electron-withdrawing groups (e.g., methylsulfone with fluorine), reduces hepatobiliary transport. In vivo studies with bile duct-cannulated rodents are recommended to quantify biliary clearance .
Q. How should researchers address discrepancies in biological activity data between structural analogs?
- Methodology : Compare substituent effects using structure-activity relationship (SAR) studies. For instance, 7-bromo-5-fluoro substitution enhances metabolic stability over non-halogenated analogs, but bulky groups at the 3-position may sterically hinder receptor binding. Computational modeling (e.g., molecular docking with AutoDock Vina) can predict binding poses and rationalize experimental Ki variations .
Notes
- Always validate synthetic routes with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
- For advanced SAR, cross-reference crystallographic data with bioactivity results to resolve mechanistic ambiguities.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
